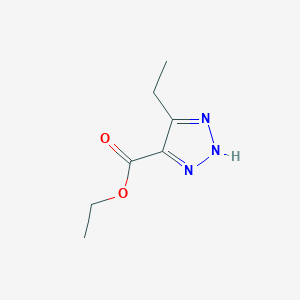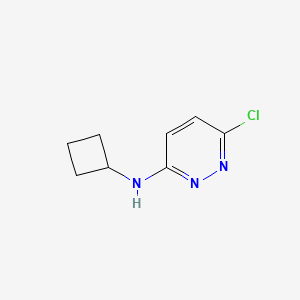![molecular formula C8H7N3 B13106300 4-Methylpyrido[2,3-d]pyrimidine CAS No. 28732-71-0](/img/structure/B13106300.png)
4-Methylpyrido[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a methyl group attached at the 4-position. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrido[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the condensation of 6-aminouracil, 6-amino-2-thiouracil, or 6-amino-1,3-dimethyluracil with arylaldehydes and malononitrile. This reaction is typically catalyzed by nanocrystalline magnesium oxide in water at 80°C . Another method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid, followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound often involves scalable and efficient synthetic routes. The use of green solvents and catalysts, such as nanocrystalline magnesium oxide, is preferred to minimize environmental impact and improve yield .
化学反応の分析
Types of Reactions
4-Methylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridopyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, amino derivatives, and various substituted pyridopyrimidines .
科学的研究の応用
4-Methylpyrido[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Methylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor targeting members of the HER family, which are involved in cell signaling pathways related to cancer progression . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by inhibiting key enzymes and receptors .
類似化合物との比較
Similar Compounds
- Pyrido[3,4-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
Comparison
4-Methylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern and biological activity profile. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects related to histamine . Additionally, its broad spectrum of activities, including anticancer and antibacterial properties, makes it a versatile compound in medicinal chemistry .
特性
CAS番号 |
28732-71-0 |
|---|---|
分子式 |
C8H7N3 |
分子量 |
145.16 g/mol |
IUPAC名 |
4-methylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H7N3/c1-6-7-3-2-4-9-8(7)11-5-10-6/h2-5H,1H3 |
InChIキー |
YYQNPTVEZIUEDK-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=NC2=NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13106221.png)

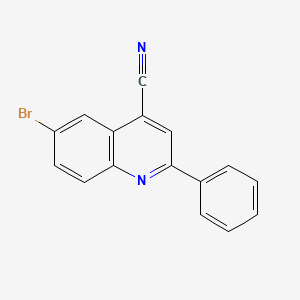

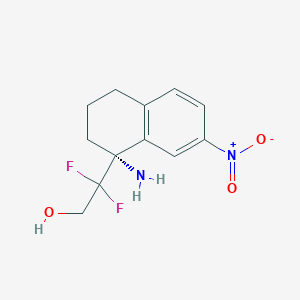
![(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)
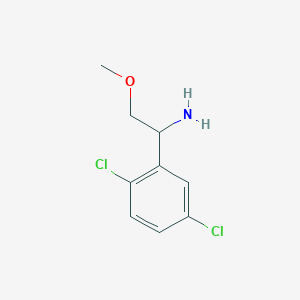

![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
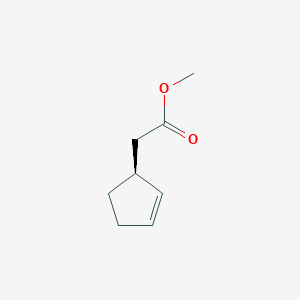
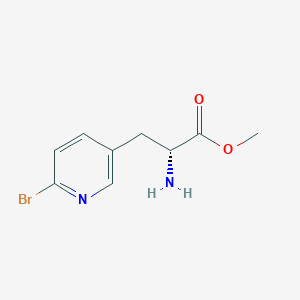
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
